molecular formula C5H6Cl2N4 B1594046 4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine CAS No. 2401-64-1

4,6-dichloro-N,N-dimethyl-1,3,5-triazin-2-amine

Cat. No. B1594046
M. Wt: 193.03 g/mol
InChI Key: ITRGRVVBODKGCW-UHFFFAOYSA-N
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Patent
US04226990

Procedure details

A suspension of cyanuric chloride (27.6 g.) in anhydrous ether (600 ml.) was kept at -30° C. and treated with dimethylamine (13.5 g.). Following the addition the mixture was allowed to warm to 0° C. and poured on to ice. The ether layer was separated, dried, kand evaporated and the residue crystallised from light petroleum to give the product (26.0 g.) having a melting point of 123°-124° C.
Quantity
27.6 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:8]([Cl:9])=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].[CH3:10][NH:11][CH3:12]>CCOCC>[Cl:9][C:8]1[N:1]=[C:2]([Cl:3])[N:4]=[C:5]([N:11]([CH3:12])[CH3:10])[N:7]=1

Inputs

Step One
Name
Quantity
27.6 g
Type
reactant
Smiles
N1=C(Cl)N=C(Cl)N=C1Cl
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
13.5 g
Type
reactant
Smiles
CNC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was kept at -30° C.
ADDITION
Type
ADDITION
Details
the addition the mixture
ADDITION
Type
ADDITION
Details
poured on to ice
CUSTOM
Type
CUSTOM
Details
The ether layer was separated
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the residue crystallised from light petroleum
CUSTOM
Type
CUSTOM
Details
to give the product (26.0 g.)

Outcomes

Product
Name
Type
Smiles
ClC1=NC(=NC(=N1)Cl)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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